Cas no 917746-80-6 (2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)

2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound featuring a thienopyrimidine core with a thiol functional group at the 4-position. Its molecular structure, incorporating ethyl and dimethyl substituents, enhances its reactivity and potential utility in pharmaceutical and agrochemical applications. The thiol group offers versatility for further derivatization, enabling the synthesis of sulfur-containing analogs with tailored properties. This compound exhibits stability under standard conditions, making it suitable for use in synthetic organic chemistry and medicinal research. Its distinct scaffold may contribute to biological activity, particularly in the development of enzyme inhibitors or bioactive intermediates. Careful handling is recommended due to the reactive thiol moiety.
2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol structure
917746-80-6 structure
商品名:2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol
CAS番号:917746-80-6
MF:C10H12N2S2
メガワット:224.346
CID:3082573
PubChem ID:18524351

2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol 化学的及び物理的性質

名前と識別子

    • 2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol
    • 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
    • 917746-80-6
    • AKOS000678409
    • MDL: MFCD08899016
    • インチ: InChI=1S/C10H12N2S2/c1-4-7-11-9(13)8-5(2)6(3)14-10(8)12-7/h4H2,1-3H3,(H,11,12,13)
    • InChIKey: MTGVIRMYGPOATK-UHFFFAOYSA-N
    • ほほえんだ: CCC1=NC(=C2C(=C(C)SC2=N1)C)S

計算された属性

  • せいみつぶんしりょう: 224.04419074Da
  • どういたいしつりょう: 224.04419074Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD11016653-5g
2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
917746-80-6 97%
5g
$874 2024-07-19

2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol 関連文献

2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiolに関する追加情報

Introduction to 2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol (CAS No. 917746-80-6)

2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The presence of a thiol (-SH) group in the molecule enhances its reactivity, making it a valuable scaffold for drug design and development.

The chemical structure of 2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol consists of a thiophene ring fused with a pyrimidine ring, with ethyl and methyl substituents at specific positions. This arrangement contributes to the compound's ability to interact with biological targets in complex ways. The thiol group is particularly noteworthy as it can participate in disulfide bond formation, which is crucial for stabilizing protein structures and modulating redox signaling pathways.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thienopyrimidine derivatives. The compound 2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol has been studied for its potential applications in treating various diseases. For instance, studies have suggested that this molecule may exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. Its ability to disrupt signaling pathways associated with tumor growth makes it an attractive candidate for further investigation.

One of the most compelling aspects of 2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol is its versatility as a chemical scaffold. Researchers have explored its derivatives to enhance potency and selectivity for specific biological targets. The thiol group provides a handle for further functionalization through sulfonation, oxidation, or conjugation with other bioactive molecules. This flexibility allows chemists to tailor the compound's properties for targeted drug delivery systems or combination therapies.

The synthesis of 2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of ethyl and methyl groups at the 5 and 6 positions of the thiophene ring enhances the compound's solubility and bioavailability. Additionally, the pyrimidine ring contributes to hydrogen bonding capabilities, which can improve binding affinity to biological receptors.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of 2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol with greater accuracy. Molecular docking studies have identified potential binding sites on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs). These interactions could lead to the development of novel inhibitors that disrupt cancer cell proliferation. Furthermore, computational modeling has helped optimize synthetic routes to improve yield and purity.

The pharmacokinetic properties of 2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol are also under investigation. Preliminary studies suggest that this compound exhibits moderate oral bioavailability and rapid metabolic clearance. Understanding these parameters is crucial for designing effective drug formulations that ensure sustained therapeutic levels while minimizing side effects. Additionally, the compound's stability under various storage conditions has been assessed to ensure its suitability for clinical trials.

In conclusion, 2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an attractive scaffold for designing novel therapeutic agents. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacokinetic properties for clinical applications. As our understanding of molecular interactions continues to grow, this compound will likely play a significant role in future drug discovery efforts.

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